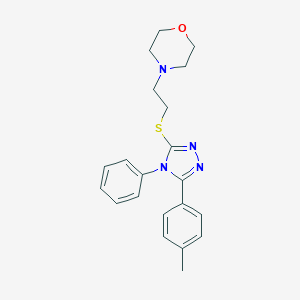
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide, also known as compound 1, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is not fully understood, but it is believed to involve inhibition of the NF-κB signaling pathway. This pathway plays a key role in regulating inflammation and immune responses, and its dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting this pathway, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, it has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Inhibiting their activity could potentially lead to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 in lab experiments is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Additionally, its anti-tumor activity and potential use in cancer treatment make it a promising candidate for further study. However, one limitation of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is its low solubility in water, which could make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase could make it a useful candidate for the development of new treatments for these diseases. Additionally, further study of its anti-tumor activity could lead to the development of new cancer treatments. Finally, research into its mechanism of action could provide valuable insights into the NF-κB signaling pathway and its role in disease.
Synthesemethoden
The synthesis of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde and phenylhydrazine to form 4-(4-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide is then reacted with 2-(4-morpholinyl)ethyl chloride to form 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. The overall yield of this process is approximately 40%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro, making it a promising candidate for the development of new cancer treatments. Additionally, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
Eigenschaften
Molekularformel |
C21H24N4OS |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
4-[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C21H24N4OS/c1-17-7-9-18(10-8-17)20-22-23-21(25(20)19-5-3-2-4-6-19)27-16-13-24-11-14-26-15-12-24/h2-10H,11-16H2,1H3 |
InChI-Schlüssel |
XFNVKVALBQLNOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B275070.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![2-{[4-cyclohexyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275077.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)